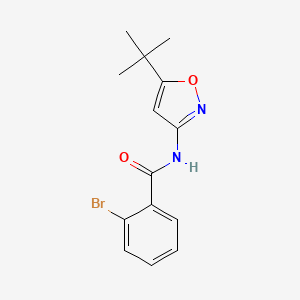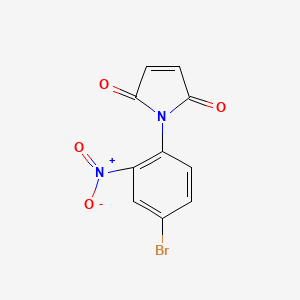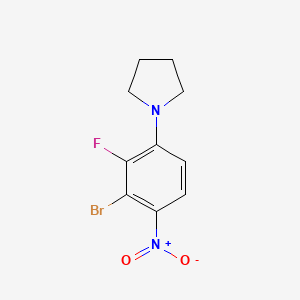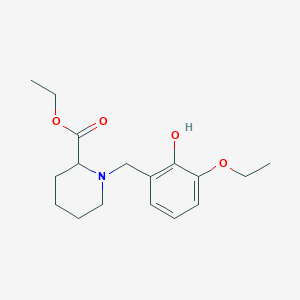
2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that features a bromine atom, a tert-butyl group, and an oxazole ring attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the oxazole derivative is reacted with a benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds.
科学的研究の応用
2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring can participate in binding interactions, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-bromo-5-tert-butyl-1,3-dimethylbenzene: Similar in structure but lacks the oxazole ring.
tert-butyl bromoacetate: Contains a tert-butyl group and bromine but differs in the overall structure.
3,5-di-tert-butylbromobenzene: Similar in having tert-butyl groups and bromine but lacks the oxazole and benzamide functionalities.
Uniqueness
2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide is unique due to the presence of the oxazole ring and benzamide structure, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.
特性
IUPAC Name |
2-bromo-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIVTETYZLIWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboximidothioate](/img/structure/B5135768.png)



![3-chloro-5-(furan-2-yl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135795.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5135800.png)

![N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5135817.png)
![4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5135825.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5135828.png)


![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135852.png)
![2-bromo-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5135867.png)
